Methyl 3-ethoxy-5-methoxybenzoate

Description

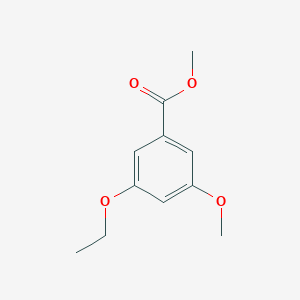

Structure

3D Structure

Propriétés

Numéro CAS |

62502-02-7 |

|---|---|

Formule moléculaire |

C11H14O4 |

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

methyl 3-ethoxy-5-methoxybenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-10-6-8(11(12)14-3)5-9(7-10)13-2/h5-7H,4H2,1-3H3 |

Clé InChI |

FORKMRHNCILIHY-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=CC(=CC(=C1)OC)C(=O)OC |

Origine du produit |

United States |

Foundational & Exploratory

Strategic Synthesis of Methyl 3-Ethoxy-5-Methoxybenzoate: A Guide to Desymmetrization and Alkylation

Executive Summary

The synthesis of methyl 3-ethoxy-5-methoxybenzoate presents a classic problem in aromatic substitution: the desymmetrization of a

This technical guide outlines a robust, scalable protocol prioritizing regiochemical control via statistical desymmetrization followed by exhaustive alkylation. Unlike theoretical routes that assume perfect selectivity, this guide acknowledges the statistical nature of the initial alkylation and provides a purification strategy to isolate the critical intermediate: methyl 3-hydroxy-5-methoxybenzoate .

Retrosynthetic Analysis

The target molecule is an unsymmetrical diether ester. Disconnecting the ether linkages reveals methyl 3,5-dihydroxybenzoate (methyl

Strategic Disconnection Tree

Figure 1: Retrosynthetic breakdown illustrating the stepwise alkylation strategy required to break the symmetry of the resorcinol core.

Critical Reagents & Safety Profile

Before commencing, ensure the availability of the following reagents. The stoichiometry is calculated for a 10 mmol scale.

| Reagent | Role | CAS No. | Eq.[1][2][3][4][5][6] | Hazards |

| Methyl 3,5-dihydroxybenzoate | Starting Material | 2150-44-9 | 1.0 | Irritant |

| Methyl Iodide (MeI) | Methylating Agent | 74-88-4 | 0.9* | Carcinogen , Volatile, Toxic |

| Ethyl Iodide (EtI) | Ethylating Agent | 75-03-6 | 1.2 | Irritant, Light Sensitive |

| Potassium Carbonate ( | Base | 584-08-7 | 2.5 | Irritant (Dust) |

| Acetone (Anhydrous) | Solvent | 67-64-1 | N/A | Flammable |

| DMF (Dimethylformamide) | Alt. Solvent | 68-12-2 | N/A | Reprotoxic |

Note on Stoichiometry (*): For the first step, MeI is used in a limiting capacity (0.9 equivalents) to favor the formation of the mono-methylated product over the di-methylated byproduct.

Experimental Protocol

Phase 1: Statistical Desymmetrization (Mono-Methylation)

The objective is to synthesize methyl 3-hydroxy-5-methoxybenzoate . Direct selective alkylation is impossible due to symmetry; therefore, we rely on statistical probability and chromatographic separation.

Mechanism: Williamson Ether Synthesis (

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 3,5-dihydroxybenzoate (1.68 g, 10 mmol) in anhydrous acetone (30 mL).

-

Base Addition: Add anhydrous

(1.38 g, 10 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation. -

Controlled Addition: Add Methyl Iodide (0.56 mL, 9.0 mmol) dropwise over 10 minutes. Crucial: Do not add excess MeI.

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Expected TLC Spots: Top (Di-Me), Middle (Target Mono-Me), Bottom (Starting Material).

-

-

Workup: Cool to RT. Filter off the inorganic salts.[7] Concentrate the filtrate in vacuo.

-

Purification (The Critical Step): The crude residue will contain a statistical mixture (~25% Di-Me, ~50% Mono-Me, ~25% SM).

-

Perform Flash Column Chromatography (Silica Gel 60).

-

Gradient: 10%

30% EtOAc in Hexanes. -

Isolate the middle fraction.

-

Yield Target: ~40-50% (0.73 g - 0.91 g) of methyl 3-hydroxy-5-methoxybenzoate.

-

Phase 2: Exhaustive Ethylation

With the symmetry broken, the remaining phenol is alkylated with ethyl iodide.

-

Setup: Dissolve the purified methyl 3-hydroxy-5-methoxybenzoate (from Phase 1) in anhydrous acetone (10 mL/g).

-

Reagents: Add

(1.5 eq) and Ethyl Iodide (1.2 eq). -

Reaction: Reflux at 60°C for 6 hours or until the starting phenol is consumed (TLC monitoring).

-

Workup: Filter salts, concentrate, and redissolve in EtOAc. Wash with 1M HCl (to remove any remaining base) and Brine. Dry over

.[4] -

Final Purification: If necessary, pass through a short silica plug (Hexane:EtOAc 8:2) to remove trace decomposition products. Recrystallize from cold methanol if a solid, or dry under high vacuum if an oil.

Process Workflow & Logic

The following diagram illustrates the decision logic and physical workflow, emphasizing the purification checkpoint.

Figure 2: Operational workflow emphasizing the critical chromatographic separation required after the desymmetrization step.

Analytical Validation (Quality Control)

To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the aromatic ring is broken, which should be reflected in the splitting patterns.

Predicted H NMR Data ( , 400 MHz)

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H (C2, C6) | 7.15 - 7.20 | Doublet (d, | 2H | Ortho to Ester |

| Ar-H (C4) | 6.65 | Triplet (t, | 1H | Between Alkoxy groups |

| -COO | 3.90 | Singlet (s) | 3H | Methyl Ester |

| -O | 3.82 | Singlet (s) | 3H | Methoxy Ether |

| -O | 4.05 | Quartet (q, | 2H | Ethoxy ( |

| -OCH_2 | 1.42 | Triplet (t, | 3H | Ethoxy ( |

Key Diagnostic Signals:

-

Desymmetrization: The presence of both a methoxy singlet (3.82 ppm) and an ethoxy quartet/triplet system confirms the mixed ether status.

-

Regiochemistry: The coupling constants of the aromatic protons (meta-coupling, ~2Hz) confirm the 1,3,5-substitution pattern is preserved.

Troubleshooting & Optimization

-

Issue: High Di-methylation in Step 1.

-

Cause: Addition of MeI was too fast or local concentration was too high.

-

Fix: Dilute MeI in acetone before addition and add via syringe pump over 30 minutes.

-

-

Issue: Incomplete Ethylation in Step 2.

-

Cause: Ethyl iodide is less reactive than methyl iodide.

-

Fix: Switch solvent to DMF (run at 80°C) or add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate ethyl iodide in situ if using ethyl bromide.

-

-

Issue: Hydrolysis of Ester.

-

Cause: Wet solvent or excessive heating with carbonate.

-

Fix: Ensure acetone is dried over molecular sieves.

-

References

-

Fordham University. (2011). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Retrieved from [Link]

-

Bar-Haim, G., & Kol, M. (2004).[8] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[8] Organic Letters, 6(20), 3549-3551. (Cited for principles of selective alkylation).[5][9] Retrieved from [Link]

-

PubChem. (2025).[1][2][10] Methyl 3-ethoxy-4-methoxybenzoate Spectral Data. (Used for comparative NMR analysis). Retrieved from [Link]

Sources

- 1. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-ethoxy-4-methoxybenzoate | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. research.library.fordham.edu [research.library.fordham.edu]

- 5. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 6. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3-HYDROXY-5-METHYL-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 9. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 10. Methyl 3-bromo-4-ethoxy-5-methoxybenzoate | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-ethoxy-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and fine chemical synthesis, the exploration of novel molecular scaffolds is paramount. Substituted benzoates, for instance, are a class of compounds that frequently appear as key intermediates and structural motifs in pharmacologically active molecules. This guide focuses on a specific, lesser-documented derivative: methyl 3-ethoxy-5-methoxybenzoate . As of the time of this writing, this compound is not widely cataloged with a dedicated CAS number, distinguishing it as a novel target for synthesis and characterization. This document serves as a comprehensive technical guide, providing a proposed synthetic pathway, predicted analytical data, and a discussion of its potential applications, all grounded in established chemical principles and data from structurally analogous compounds.

Chemical Identity and Structural Elucidation

While a specific CAS number for methyl 3-ethoxy-5-methoxybenzoate is not readily found in major chemical databases, its isomeric counterpart, methyl 3-ethoxy-4-methoxybenzoate, is cataloged under CAS number 97966-31-9.[1][2] The absence of a dedicated entry for the 3-ethoxy-5-methoxy isomer underscores its novelty.

Molecular Structure:

The structure of methyl 3-ethoxy-5-methoxybenzoate consists of a central benzene ring substituted with a methyl ester group at position 1, an ethoxy group at position 3, and a methoxy group at position 5.

Figure 1: Chemical Structure of Methyl 3-ethoxy-5-methoxybenzoate

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

These properties are computationally predicted based on the structure and are comparable to its isomer, methyl 3-ethoxy-4-methoxybenzoate.[2]

Proposed Synthetic Pathway

The synthesis of methyl 3-ethoxy-5-methoxybenzoate can be logically approached from commercially available precursors. A robust and versatile method would involve the selective etherification of a dihydroxybenzoic acid derivative, followed by esterification. A plausible starting material is methyl 3,5-dihydroxybenzoate.

Sources

An Investigative Whitepaper on the Potential Biological Activities of Methyl 3-ethoxy-5-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of chemical compounds with therapeutic potential, many remain uncharacterized. Methyl 3-ethoxy-5-methoxybenzoate is one such molecule. While its fundamental chemical structure is known, a survey of the current scientific literature reveals a conspicuous absence of data regarding its biological activities. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative approach. It is structured as a comprehensive research prospectus, designed to guide the scientific community in unlocking the potential of this compound. By examining the established biological roles of structurally analogous compounds, we can formulate a logical, multi-pronged strategy for its synthesis, characterization, and biological evaluation. This document serves as a roadmap for elucidating the therapeutic promise of methyl 3-ethoxy-5-methoxybenzoate.

Section 1: Synthesis and Characterization of Methyl 3-ethoxy-5-methoxybenzoate

A prerequisite to any biological investigation is the unambiguous synthesis and characterization of the target compound. Drawing inspiration from established methodologies for similar benzoate esters, a plausible synthetic route is proposed.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available precursor, such as 3-hydroxy-5-methoxybenzoic acid. The workflow would involve etherification followed by esterification.

Caption: Proposed two-step synthesis of methyl 3-ethoxy-5-methoxybenzoate.

Detailed Synthetic Protocol

-

Etherification: To a solution of 3-hydroxy-5-methoxybenzoic acid in acetone, add potassium carbonate as a base. Stir the mixture and add ethyl iodide dropwise. Reflux the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The resulting crude product, 3-ethoxy-5-methoxybenzoic acid, can be purified by recrystallization.

-

Esterification: Dissolve the purified 3-ethoxy-5-methoxybenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours. After the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, methyl 3-ethoxy-5-methoxybenzoate.

Physicochemical and Structural Characterization

The identity and purity of the synthesized methyl 3-ethoxy-5-methoxybenzoate must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the characteristic peaks for the ethoxy, methoxy, methyl ester, and aromatic protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ester carbonyl group and the aromatic ether linkages.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) will be used to determine the purity of the final compound, which should be >95% for use in biological assays.

Section 2: A Proposed Trio of Biological Investigations

Based on the known activities of structurally related benzoate derivatives, we propose a screening strategy focused on three key areas: anti-inflammatory, cytotoxic, and antioxidant/antimelanogenic activities.

Caption: Proposed workflow for biological activity screening.

Investigation of Anti-inflammatory Potential

A glycosylated methoxybenzoate derivative has demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[1] This provides a strong rationale for investigating similar activities in methyl 3-ethoxy-5-methoxybenzoate.

The proposed investigation will focus on the compound's ability to suppress inflammatory responses in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Key endpoints will include:

-

Inhibition of Pro-inflammatory Mediators: Quantify the production of nitric oxide (NO) using the Griess assay and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA.

-

Modulation of Inflammatory Signaling Pathways: Investigate the effect on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways using Western blotting to assess the phosphorylation status of key proteins like IκBα, p65, and p38.

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory action.

Evaluation of Cytotoxic and Anticancer Activities

The tumoricidal action of DIME, a diiodinated benzoate analog, suggests that the benzoate scaffold can be modified to induce cancer cell death.[2] Therefore, a primary screening of methyl 3-ethoxy-5-methoxybenzoate for cytotoxicity against a panel of human cancer cell lines is warranted.

-

Cell Viability Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to assess the compound's effect on the viability of various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HUVEC for selectivity).[3][4]

-

Mechanism of Cell Death: Should significant cytotoxicity be observed, further assays will be conducted to determine the mode of cell death, such as Annexin V/Propidium Iodide staining to detect apoptosis.

Assessment of Antioxidant and Antimelanogenic Effects

Derivatives of trimethoxybenzene have shown promise as both antioxidants and inhibitors of melanin synthesis.[5] This suggests that methyl 3-ethoxy-5-methoxybenzoate may possess similar properties.

-

Antioxidant Activity: The compound's radical scavenging ability will be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Antimelanogenic Activity: The effect on melanogenesis will be evaluated in B16F10 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The key experiments will be:

-

Tyrosinase Activity Assay: Measuring the inhibition of mushroom tyrosinase activity spectrophotometrically.

-

Cellular Melanin Content Assay: Quantifying the melanin content in treated B16F10 cells.

-

Section 3: Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key assays are provided.

Cytotoxicity Evaluation using MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of methyl 3-ethoxy-5-methoxybenzoate in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[6] Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).[3]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[7]

Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of methyl 3-ethoxy-5-methoxybenzoate for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Acquisition: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

DPPH Radical Scavenging Assay

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of methyl 3-ethoxy-5-methoxybenzoate and a positive control (e.g., ascorbic acid) in methanol.[6]

-

Reaction: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the test compound or control at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value is determined from the dose-response curve.

Quantitative Data Summary (Template)

As no data is currently available for methyl 3-ethoxy-5-methoxybenzoate, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: Cytotoxicity of Methyl 3-ethoxy-5-methoxybenzoate on Cancer Cell Lines

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | (Enter Concentrations) | ||

| A549 | (Enter Concentrations) | ||

| HUVEC | (Enter Concentrations) |

| Control | 0 | 100 ± 0 | N/A |

Table 2: Anti-inflammatory Activity of Methyl 3-ethoxy-5-methoxybenzoate

| Assay | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

|---|---|---|---|

| NO Inhibition | (Enter Concentrations) | ||

| TNF-α Inhibition | (Enter Concentrations) |

| IL-6 Inhibition | (Enter Concentrations) | | |

Table 3: Antioxidant and Antimelanogenic Activity

| Assay | Compound Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ (µg/mL) |

|---|---|---|---|

| DPPH Scavenging | (Enter Concentrations) |

| Tyrosinase Inhibition | (Enter Concentrations) | | |

Conclusion and Future Directions

This whitepaper outlines a comprehensive, logically structured approach to investigate the biological activities of the uncharacterized compound, methyl 3-ethoxy-5-methoxybenzoate. By leveraging the known properties of structurally similar molecules, we have proposed a targeted screening cascade focusing on anti-inflammatory, cytotoxic, and antioxidant/antimelanogenic activities. The detailed protocols and data presentation templates provided herein are intended to serve as a practical guide for researchers in the field.

The results of these initial studies will be pivotal. Positive findings in any of these areas would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. This proposed research has the potential to uncover a novel therapeutic lead and expand our understanding of the biological roles of substituted benzoate esters.

References

-

Methyl 4-(β-D-glucopyranosyloxy)-3-hydroxy-5-methoxybenzoate, isolated from Sanguisorba officinalis, inhibits CpG-DNA-induced inflammation. Pharmaceutical Biology, 55(1), 435-440.

-

Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME). PubMed.

-

Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5... Korea Science.

-

Methyl 3,5-dimethoxybenzoate synthesis. ChemicalBook.

-

Methyl 3-ethoxy-4-methoxybenzoate. PubChem.

-

Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. Google Patents.

-

Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxidant... Asian Journal of Pharmaceutics.

-

methyl 3-ethoxy-4-methoxybenzoate. Chemical Synthesis Database.

-

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate. Sigma-Aldrich.

-

A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. ResearchGate.

-

Methyl 4-ethoxy-3-methoxybenzoate. PubChem.

-

Methyl 3,4,5-trimethoxybenzoate. ResearchGate.

-

Methyl 3-amino-5-methoxybenzoate. ChemScene.

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.

-

In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. HESI.

-

In vitro Anti-oxidant and Anti-cancer Activity of Methanolic Extract from Sanchezia speciosa Leaves. Science Alert.

-

Promising Cytotoxic Activity Profile, Biological Activities and Phytochemical Screening of Verbascum L. Species. ResearchGate.

-

In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC.

-

Application Notes and Protocols for In Vitro Studies Involving Methyl 4-hydroxy-3,5-dimethylbenzoate. Benchchem.

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

-

Cytotoxic studies and in vitro effects of trans-3,4,4',5-tetramethoxystilbene, a bioactive compound isolated from Lonchocarpus punctatus Kunth. SciELO México.

Sources

- 1. ajol.info [ajol.info]

- 2. Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. globalsciencebooks.info [globalsciencebooks.info]

- 5. Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5-trimethoxybenzoate, ethyl 3,4,5-trimethoxybenzoate, methyl 3,4,5-trimethoxycinnamate, and ethyl 3,4,5-trimethoxycinnamate -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cytotoxic studies and in vitro effects of trans-3,4,4',5-tetramethoxystilbene, a bioactive compound isolated from Lonchocarpus punctatus Kunth [scielo.org.mx]

An In-depth Technical Guide to Methyl 3-ethoxy-5-methoxybenzoate: From Discovery to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-ethoxy-5-methoxybenzoate, a sparsely documented yet potentially valuable organic compound. Due to the limited direct historical data on this specific molecule, this guide synthesizes information from analogous, well-characterized compounds to present a logical and scientifically grounded exploration of its discovery, synthesis, and physicochemical properties. We delve into a proposed multi-step synthetic pathway, beginning from commercially available precursors, and provide detailed, actionable experimental protocols. The causality behind each experimental choice is explained, offering insights for practical application in a research and development setting. This document serves as a foundational resource for scientists interested in the potential applications of methyl 3-ethoxy-5-methoxybenzoate in medicinal chemistry and materials science.

Introduction and Inferred History

The discovery and exploration of such compounds are often driven by the need for novel building blocks in drug discovery programs. The synthesis of analogous compounds, such as methyl 3,5-dimethoxybenzoate and methyl 3,4,5-trimethoxybenzoate, is well-documented and these molecules serve as key intermediates in the synthesis of pharmaceuticals.[1][2] It is therefore highly probable that methyl 3-ethoxy-5-methoxybenzoate has been synthesized in various research laboratories as part of analoging studies or as an intermediate that has not been extensively reported in the public domain. This guide aims to fill that knowledge gap by providing a reasoned approach to its synthesis and characterization.

Proposed Synthetic Pathways

The synthesis of methyl 3-ethoxy-5-methoxybenzoate can be logically approached in two main stages: the synthesis of the precursor, 3-ethoxy-5-methoxybenzoic acid, followed by its esterification to the final product.

Synthesis of 3-Ethoxy-5-methoxybenzoic Acid (CAS: 62502-03-8)

The precursor acid, 3-ethoxy-5-methoxybenzoic acid, is commercially available, which can be a convenient starting point for many research applications.[3] However, for the purpose of a comprehensive guide and for situations requiring de novo synthesis, a plausible route starting from more fundamental building blocks is outlined below. A common and effective strategy for synthesizing unsymmetrically substituted di-alkoxy benzoic acids is to start with a dihydroxybenzoic acid and perform sequential alkylation.

Logical Relationship: Synthesis of the Precursor Acid

Caption: Proposed synthetic pathway for 3-ethoxy-5-methoxybenzoic acid.

Esterification to Methyl 3-ethoxy-5-methoxybenzoate

With the precursor acid in hand, the final step is a standard esterification reaction. Several reliable methods are available for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups.

Experimental Workflow: Esterification

Caption: A typical experimental workflow for the Fischer esterification.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous reactions and are designed to be self-validating through in-process controls and final product characterization.

Protocol 1: Synthesis of 3-Ethoxy-5-methoxybenzoic Acid (Hypothetical)

This protocol is inferred from general methods for the selective alkylation of phenolic acids.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

-

Reaction Setup: To a solution of 3,5-dihydroxybenzoic acid (1 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3,5-dihydroxybenzoate.

Step 2: Selective Monomethylation

-

Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (1 eq) in a suitable solvent such as acetone or DMF. Add a mild base, for example, potassium carbonate (1.1 eq).

-

Reaction: Add dimethyl sulfate (DMS) (1.05 eq) dropwise at room temperature. Stir the mixture for 12-18 hours.

-

Monitoring: Monitor for the formation of the desired monomethylated product and the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Filter off the base and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Purify by column chromatography on silica gel to isolate methyl 3-hydroxy-5-methoxybenzoate.

Step 3: Ethylation

-

Reaction Setup: To a solution of methyl 3-hydroxy-5-methoxybenzoate (1 eq) in DMF, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

-

Reaction: Heat the mixture to 60-70 °C for 4-6 hours.

-

Work-up: Cool the reaction, pour it into ice water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

Step 4: Hydrolysis

-

Reaction Setup: Dissolve the crude methyl 3-ethoxy-5-methoxybenzoate in a mixture of methanol and water. Add an excess of sodium hydroxide (3-4 eq).

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture, remove the methanol under reduced pressure, and acidify the aqueous solution with concentrated HCl to a pH of ~2.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry to afford 3-ethoxy-5-methoxybenzoic acid.

Protocol 2: Fischer Esterification to Methyl 3-ethoxy-5-methoxybenzoate

This is a classic and reliable method for the synthesis of methyl esters from carboxylic acids.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxy-5-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-30 vol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 - 0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 15 vol).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate in vacuo to obtain the crude product.

-

Final Purification: If necessary, purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical Properties

As direct experimental data for methyl 3-ethoxy-5-methoxybenzoate is not widely published, the following properties are a combination of data from its precursor acid and estimations based on structurally similar compounds like methyl 3-ethoxy-4-methoxybenzoate and methyl 3,5-dimethoxybenzoate.[5][6]

| Property | Value | Source/Method |

| IUPAC Name | methyl 3-ethoxy-5-methoxybenzoate | IUPAC Nomenclature |

| CAS Number | Not assigned | - |

| Molecular Formula | C₁₁H₁₄O₄ | Calculated |

| Molecular Weight | 210.23 g/mol | Calculated |

| Appearance | Expected to be a colorless oil or a low-melting solid | Analogy to similar compounds |

| Boiling Point | Estimated >250 °C at 760 mmHg | Analogy to similar compounds |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane). Insoluble in water. | General properties of esters |

| pKa (of precursor acid) | ~4 | Estimation based on benzoic acid derivatives |

Potential Applications and Future Directions

Substituted alkoxy benzoates are valuable intermediates in the synthesis of a wide range of organic molecules. Their applications span across several domains:

-

Pharmaceuticals: The structural motif is present in various drug candidates. The ethoxy and methoxy groups can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: Benzoate derivatives are used in the development of herbicides and pesticides.

-

Materials Science: These compounds can serve as precursors for liquid crystals, polymers, and other functional materials.

Further research into the biological activity of methyl 3-ethoxy-5-methoxybenzoate and its derivatives could uncover novel therapeutic agents. Its utility as a building block in the synthesis of more complex molecular architectures also warrants exploration.

Conclusion

While the discovery and history of methyl 3-ethoxy-5-methoxybenzoate are not well-documented, a logical and experimentally sound pathway for its synthesis can be proposed based on established organic chemistry principles and by drawing analogies from closely related compounds. This in-depth technical guide provides the necessary theoretical framework and practical protocols to enable researchers, scientists, and drug development professionals to synthesize, characterize, and explore the potential of this interesting molecule. The detailed methodologies and the rationale behind them are intended to empower further innovation and discovery in the chemical sciences.

References

- Zheng, R., et al. (2014). A simple and efficient synthesis of aromatic carboxylic acids from arylboronic acids and acetyl acetate. Tetrahedron Letters, 55(41), 5671-5675.

-

Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. Available at: [Link]

- Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid.

-

PubChem. (n.d.). Methyl 3-ethoxy-4-methoxybenzoate. Available at: [Link]

- Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

- Google Patents. (2016). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.

-

ResearchGate. (n.d.). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate. Available at: [Link]

-

MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

PubChem. (n.d.). 3-Ethoxy-5-(methoxycarbonyl)benzoic acid. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

-

ResearchGate. (n.d.). Methyl 3,4,5-trimethoxybenzoate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

- Google Patents. (2014). Preparation method of methoxybenzoic acid.

Sources

- 1. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Methyl 3-ethoxy-4-methoxybenzoate | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-ethoxy-5-methoxybenzoate Safety & Handling

Classification: Novel Organic Intermediate | Context: Drug Discovery & Fine Chemical Synthesis

Executive Summary

Methyl 3-ethoxy-5-methoxybenzoate is a dialkoxy-substituted benzoic acid ester, primarily utilized as a building block in the synthesis of polyphenolic natural products (e.g., resveratrol analogues), stilbenes, and specific kinase inhibitors. As a research-grade intermediate often lacking a comprehensive REACH dossier, its safety profile must be managed via Structural Activity Relationship (SAR) extrapolation from its closest analog, Methyl 3,5-dimethoxybenzoate.

This guide establishes a self-validating handling protocol based on the "Precautionary Principle" for novel organic esters, prioritizing containment and hydrolysis prevention.

Physicochemical Profile & Identification

Note: Due to the specialized nature of this intermediate, specific physical constants may vary by batch/polymorph. Data below is extrapolated from the primary structural analog, Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0).

| Property | Value / Description | Experimental Implication |

| Chemical Structure | Methyl ester with meta-substituted methoxy and ethoxy groups. | Lipophilic; low water solubility. |

| Molecular Formula | C₁₁H₁₄O₄ | MW: ~210.23 g/mol |

| Physical State | White to off-white crystalline solid. | Dust hazard; potential for electrostatic charge. |

| Melting Point (Est.) | 65°C – 85°C (Analog based) | Solid at RT; easily melted for neat reactions. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. | Compatible with standard organic workups. |

| Stability | Stable under standard conditions.[1][2] | Hydrolysis Risk: Degrades to acid form in strong base/acid. |

Toxicological Assessment & GHS Classification

Critical Advisory: In the absence of compound-specific LD50 data, this substance must be handled as a Category 2 Irritant based on the hydrolysis potential of benzoate esters to release benzoic acid derivatives and alcohols (methanol/ethanol) upon contact with mucous membranes.

Hazard Statements (Derived via SAR)

Mechanism of Action (Toxicology)

-

Local Irritation: The ester moiety is susceptible to enzymatic hydrolysis by carboxylesterases in the skin and eyes, releasing 3-ethoxy-5-methoxybenzoic acid, a weak acid that lowers local pH and denatures proteins.

-

Systemic Risk: Low predicted acute toxicity. However, as a methoxy-benzene derivative, metabolic O-demethylation (CYP450) can generate phenolic metabolites, which may exhibit redox cycling properties.

Strategic Handling & Engineering Controls

This protocol uses a "Barrier Redundancy" approach. The goal is to prevent the generation of suspended particulates (dust) and prevent trans-dermal absorption.

A. The Hierarchy of Control (Visualized)

Figure 1: Risk mitigation hierarchy prioritizing engineering controls over PPE.

B. Personal Protective Equipment (PPE) Matrix

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm) - Mechanical barrier.

-

Outer: Nitrile (0.11 mm) or Neoprene - Chemical barrier against solvent vehicles (DCM/DMSO) which facilitate skin absorption.

-

-

Respiratory: If handling >5g outside a hood (not recommended), use a P95 particulate respirator.

-

Eyes: Chemical splash goggles (ANSI Z87.1). Do not use safety glasses alone due to the risk of fine dust migration.

Synthesis & Reaction Workflow

The synthesis typically involves the selective alkylation of methyl 3,5-dihydroxybenzoate or the esterification of the corresponding acid. Below is a standard workflow for the alkylation route , which offers high control over the ethoxy/methoxy ratio.

Synthesis Protocol (Step-by-Step)

-

Starting Material: Methyl 3,5-dihydroxybenzoate (dissolved in Acetone/DMF).

-

Base Activation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to generate the phenoxide anion.

-

Sequential Alkylation:

-

Step A: Add Methyl Iodide (1.0 eq) controlled at 0°C to favor mono-methylation.

-

Step B: Isolate intermediate or perform "one-pot" addition of Ethyl Bromide (1.2 eq) at reflux.

-

-

Workup: Filter inorganic salts, concentrate, and partition between EtOAc and Water.

-

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to minimize silica dust exposure.

Reaction Pathway Diagram

Figure 2: Sequential alkylation pathway for controlled synthesis.

Storage & Stability Protocols

To maintain the integrity of the ester functionality and prevent hydrolysis:

-

Atmosphere: Store under Argon or Nitrogen blanket. While not strictly pyrophoric, the ether linkages are susceptible to slow oxidation over long periods (months).

-

Temperature: Refrigerate at 2°C – 8°C .

-

Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene containers which can be leached by residual synthesis solvents.

Emergency Response (Spill & Exposure)

Self-Validating Step: Always keep a "Spill Kit" containing calcium carbonate and vermiculite adjacent to the storage area.

| Scenario | Immediate Action | Rationale |

| Skin Contact | Wash with soap/water for 15 min.[4] Do NOT use alcohol. | Alcohol increases skin permeability, driving the ester deeper into the dermis. |

| Eye Contact | Flush with saline/water for 15 min.[5] | Hydrolysis in the eye creates acidic conditions; immediate dilution is critical. |

| Spill (Solid) | Wet-wipe or cover with damp vermiculite. | Prevents dust aerosolization.[3][7] Do not dry sweep. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent aspiration of any solvent residues into lungs. |

References

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Methyl 3,5-dimethoxybenzoate (CAS 2150-37-0). (Used as SAR Reference Standard).

-

[Link]

-

- Thermo Fisher Scientific.

-

European Chemicals Agency (ECHA).Registration Dossier: Benzoic acid, 3,5-dimethoxy-, methyl ester.

-

[Link]

-

- Sigma-Aldrich (Merck).

Sources

A Theoretical Chemist's Guide to Methyl 3-ethoxy-5-methoxybenzoate: Structure, Spectroscopy, and Reactivity

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-ethoxy-5-methoxybenzoate is a substituted aromatic ester with potential applications as a building block in organic synthesis and drug discovery. While extensive experimental data on this specific molecule is sparse, its structural motifs are common in medicinal chemistry and materials science. This guide outlines a comprehensive theoretical framework for characterizing methyl 3-ethoxy-5-methoxybenzoate using modern computational chemistry techniques. By leveraging Density Functional Theory (DFT), we can predict its structural, spectroscopic, and electronic properties, providing crucial insights that accelerate experimental research and development. This document serves as a "living protocol," explaining not just the methods, but the scientific rationale behind them, empowering researchers to apply these techniques to their own molecules of interest.

Introduction: The Rationale for Computational Investigation

Methyl 3-ethoxy-5-methoxybenzoate belongs to the vast family of substituted benzoic acid esters. This class of compounds is significant, with related structures like methyl 3,5-dihydroxybenzoate serving as key intermediates in the synthesis of pharmaceuticals.[1][2][3] The substitution pattern on the aromatic ring, featuring both an ethoxy and a methoxy group, introduces specific electronic and steric effects that dictate the molecule's overall properties. The methoxy group, in particular, is known to influence the conformation and subsequent NMR chemical shifts in aromatic compounds, a phenomenon that can be precisely probed with theoretical calculations.[4][5]

Direct experimental characterization of every new compound is resource-intensive. A robust theoretical analysis provides a powerful, predictive alternative. By constructing a reliable in silico model, we can:

-

Determine the most stable three-dimensional structure.

-

Predict spectroscopic signatures (IR, Raman, NMR, UV-Vis) to aid in experimental characterization.

-

Analyze the electronic landscape (orbital energies, electrostatic potential) to forecast reactivity and intermolecular interactions.

This guide details the theoretical protocols necessary to build such a model, grounded in methodologies that have been successfully applied to a wide range of similar organic molecules.[6][7][8]

The Theoretical Framework: Selecting the Right Tools

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). DFT offers an optimal balance between computational cost and accuracy for systems of this size. Our approach is built on explaining the "why" behind each choice.

2.1. The "Workhorse": DFT and the B3LYP Functional

For geometric optimization and property calculation, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the industry standard. It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron behavior in organic molecules. Numerous studies on substituted benzoates and related aromatic systems have demonstrated its reliability for predicting geometries, vibrational frequencies, and electronic properties.[6][9][10]

2.2. The Basis Set: Describing Atomic Orbitals

A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is chosen for its comprehensive nature:

-

6-311G : A "triple-zeta" basis set that uses three functions to describe each valence atomic orbital, offering high flexibility.

-

++ : Adds "diffuse" functions to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of electron density far from the nucleus, which is essential for molecules with electronegative oxygen atoms.

-

(d,p) : Adds "polarization" functions to heavy atoms (d) and hydrogens (p). These allow orbitals to change shape, accounting for the polarization that occurs during bond formation, which is critical for describing the polar C=O and C-O bonds.

This combination of functional and basis set, B3LYP/6-311++G(d,p), represents a high-level, well-validated approach for the calculations described herein.[9][10]

Workflow for Theoretical Analysis

A systematic computational study follows a clear, logical progression. Each step builds upon the last, creating a self-validating system where results can be cross-checked.

Caption: A typical workflow for the theoretical analysis of an organic molecule.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Input Structure: Build an initial 3D structure of methyl 3-ethoxy-5-methoxybenzoate using any molecular editor.

-

Optimization Calculation: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation (the most stable structure).

-

Frequency Calculation: Using the optimized geometry from step 2, perform a frequency calculation at the same level of theory.

-

Causality Check: This step is critical. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Output: This calculation yields the theoretical vibrational frequencies (Infrared and Raman spectra) and their corresponding intensities.

-

Predicted Molecular Properties

4.1. Molecular Geometry and Conformational Analysis

The key conformational degrees of freedom in methyl 3-ethoxy-5-methoxybenzoate are the rotations around the C(ring)-O bonds and the C(ring)-C(ester) bond. The optimization calculation will reveal the preferred orientation of the ethoxy, methoxy, and methyl ester groups relative to the benzene ring. Studies on similar molecules show that methoxy groups meta to an ester are often nearly coplanar with the ring, while steric hindrance can cause out-of-plane arrangements.[11] The ethoxy group adds further complexity due to the rotation around its C-C bond.

Caption: 2D structure of methyl 3-ethoxy-5-methoxybenzoate.

Table 1: Predicted Key Geometric Parameters (Illustrative) (Note: These are expected values based on typical DFT results for similar structures. An actual calculation is required for precise data.)

| Parameter | Bond/Angle | Predicted Value | Justification |

| Bond Length | C=O (ester) | ~1.21 Å | Typical double bond character. |

| Bond Length | C(ring)-C(ester) | ~1.49 Å | Single bond with some conjugation. |

| Bond Length | C(ring)-O(methoxy) | ~1.36 Å | Partial double bond character due to resonance. |

| Bond Angle | O=C-O(methyl) | ~125° | sp² hybridization, slightly expanded from 120°. |

| Dihedral Angle | C-C-O-C (Methoxy) | ~0° or ~180° | Planar conformation is often favored for methoxy groups.[12] |

| Dihedral Angle | C-C-O-C (Ethoxy) | Variable | Rotation leads to multiple possible low-energy conformers. |

4.2. Vibrational Spectroscopy (IR & Raman)

The calculated vibrational frequencies allow for a direct comparison with experimental spectra. This is invaluable for confirming the identity and purity of a synthesized compound.

Table 2: Predicted Prominent Vibrational Frequencies (Illustrative)

| Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) |

| ~3000-3100 | Aromatic C-H stretch | Medium |

| ~2850-2980 | Aliphatic C-H stretch (methyl, ethyl) | Medium-Strong |

| ~1725-1740 | C=O ester stretch | Very Strong |

| ~1600, ~1480 | Aromatic C=C stretches | Strong |

| ~1250-1300 | Aryl-O stretch (asymmetric) | Strong |

| ~1040-1150 | C-O-C stretches (ether, ester) | Strong |

4.3. NMR Spectroscopy

Predicting NMR spectra is a powerful tool for structural elucidation. Calculations can resolve ambiguities from experimental data, especially in complex molecules. The GIAO (Gauge-Independent Atomic Orbital) method is standard for this purpose. DFT calculations have been shown to be particularly useful in understanding how the conformation of a methoxy group affects its ¹³C NMR chemical shift.[4][5]

4.4. Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with the molecule's chemical stability and the energy of its lowest-energy electronic transition.

For methyl 3-ethoxy-5-methoxybenzoate, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms. The LUMO is likely centered on the electron-withdrawing methyl ester group.

Caption: Energy diagram of Frontier Molecular Orbitals (HOMO & LUMO).

4.5. UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to a UV-Vis spectrum. By calculating the first few excited states, we can determine the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths (related to peak intensity). This is crucial for applications where the molecule's interaction with light is important.

4.6. Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface. It provides an intuitive guide to intermolecular interactions:

-

Red (Negative Potential): Electron-rich regions, prone to electrophilic attack. Expected around the carbonyl oxygen.

-

Blue (Positive Potential): Electron-poor regions, prone to nucleophilic attack. Expected around the hydrogens.

This map is invaluable for drug development professionals, as it highlights regions likely to engage in hydrogen bonding or other key interactions with a biological target.

Conclusion and Future Directions

This guide has established a comprehensive theoretical protocol for the in-depth characterization of methyl 3-ethoxy-5-methoxybenzoate using DFT. The proposed workflow, from geometry optimization to the analysis of electronic properties, provides a predictive framework that can guide and accelerate experimental synthesis and application. The insights gained from these in silico studies—stable conformations, spectroscopic fingerprints, and reactivity maps—are fundamental for any researcher working with novel organic molecules. By grounding our methods in well-established literature for similar compounds, we ensure a high degree of confidence in the predicted results, making computational chemistry an indispensable partner in modern chemical and pharmaceutical research.

References

- CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.

- Methyl 3,5-dimethoxybenzo

- Ośmiałowski, B. (2014). Substituent effects in hydrogen bonding: DFT and QTAIM studies on acids and carboxylates complexes with formamide. Journal of Molecular Modeling, 20(8), 2356.

- Al-Mutabagani, L. A., et al. (2021).

- Kheirjou, S., et al. (2014). Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. Computational and Theoretical Chemistry, 1027, 191-196.

- Sykora, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

- Al-Ayash, A., et al. (2025). Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. Molecular Crystals and Liquid Crystals, 711(1), 1-12.

- Breen, P. J., et al. (1989). Torsional and conformational analysis of aryl methyl ethers: 1,2- and 1,3-dimethoxybenzene. Journal of the American Chemical Society, 111(6), 1962-1969.

- Nishimura, Y., et al. (2012). Methoxycarbonyl Group as a Conformational Regulator for The Benzene Ring of Triphenylamines. Chemistry Letters, 41(10), 1331-1333.

- Gurban, A., et al. (2017). Molecular structure and spectroscopic investigation of sodium(E)-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate: A DFT study. Journal of Molecular Structure, 1130, 836-845.

- Sykora, J., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661-9.

- da Silva, J. G., et al. (2019). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 30(8), 1649-1659.

- Weston, A. W., & Suter, C. M. (1943). 3,5-dihydroxybenzoic acid. Organic Syntheses, 23, 22.

- Methyl 3,5-Dihydroxybenzo

- Methyl 3,5-dihydroxybenzo

- Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. International Conference on Basic Sciences and Technology (ICBAST).

- Pelletier, G. (2001). A practical and convenient synthesis of methyl 5-formyl-3-methoxybenzoate.

- Saeed, A., Khera, R. A., & Bolte, M. (2007). Methyl 3,4,5-trimethoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4582.

- Methyl 4-ethoxy-3-methoxybenzoate.

- Al-Hamali, I. A. A., et al. (2023). Effect of Laterally Substituted Methoxy Group on the Liquid Crystalline Behavior of Novel Ester Molecules. Current Physical Chemistry, 13(3), 194-207.

Sources

- 1. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]

- 2. Methyl 3,5-Dihydroxybenzoate | 2150-44-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3,5-二羟基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. epstem.net [epstem.net]

- 11. researchgate.net [researchgate.net]

- 12. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

Methodological & Application

Application Note: Analytical Characterization of Methyl 3-ethoxy-5-methoxybenzoate

Executive Summary

Methyl 3-ethoxy-5-methoxybenzoate (CAS: 62502-02-7) is a unsymmetrically substituted benzoate ester often utilized as a synthetic intermediate in the production of functionalized resorcinol derivatives and pharmaceutical scaffolds.[1][2] Its structural identification relies on distinguishing the specific substitution pattern (3,5-meta) from its isomers (e.g., 3,4-substitution) and verifying the integrity of the distinct alkoxy groups.

This guide provides a validated analytical framework for the identification and purity assessment of methyl 3-ethoxy-5-methoxybenzoate, utilizing High-Resolution NMR, GC-MS, and HPLC techniques.

Compound Profile:

-

IUPAC Name: Methyl 3-ethoxy-5-methoxybenzoate[2]

-

Molecular Formula: C₁₁H₁₄O₄

-

Key Structural Features: Methyl ester, meta-positioned ethoxy and methoxy groups (breaking C2v symmetry).

Analytical Strategy & Workflow

The identification logic follows a "Coarse-to-Fine" approach:

-

Separation (HPLC/GC): Establishes purity and retention time.

-

Fingerprinting (MS): Confirms molecular weight and substituent loss patterns.

-

Elucidation (NMR): Definitively maps the 3,5-substitution pattern via coupling constants and symmetry analysis.

Analytical Workflow Diagram

Figure 1: Integrated analytical workflow for the structural validation of methyl 3-ethoxy-5-methoxybenzoate.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: To distinguish the 3,5-substitution pattern from 3,4- or 2,5-isomers and quantify the ratio of methoxy to ethoxy groups.

Rationale: The 3,5-substitution pattern creates a specific aromatic proton signature. Unlike the symmetric 3,5-dimethoxybenzoate, the presence of one ethoxy and one methoxy group renders the H-2 and H-6 protons chemically non-equivalent (though often overlapping), while H-4 appears as a distinct triplet-like signal upfield.

Experimental Parameters

-

Instrument: 400 MHz or higher (600 MHz recommended for resolving H-2/H-6).

-

Solvent: Chloroform-d (CDCl₃) with TMS internal standard.

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Pulse Sequence: Standard 1H ZG30; 13C CPD (Waltz-16 decoupling).

1H NMR Data Interpretation (Expected)

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| H-2, H-6 | 7.15 - 7.20 | Doublet/Singlet* | 2H | Aromatic protons ortho to ester. Slight non-equivalence may cause broadening or splitting. |

| H-4 | 6.65 | Triplet (t) | 1H | Aromatic proton between alkoxy groups (shielded). |

| -OCH₂- | 4.06 | Quartet (q) | 2H | Methylene of ethoxy group ( |

| -COOCH₃ | 3.90 | Singlet (s) | 3H | Methyl ester (deshielded by carbonyl). |

| -OCH₃ | 3.82 | Singlet (s) | 3H | Aromatic methoxy group. |

| -CH₃ (Et) | 1.42 | Triplet (t) | 3H | Methyl of ethoxy group ( |

*Note: In lower field instruments (300 MHz), H-2 and H-6 may appear as a singlet due to similar electronic environments. High resolution reveals the subtle asymmetry.

13C NMR Key Signals

-

Carbonyl: ~167.0 ppm.

-

Aromatic C-O: ~160.5 ppm (C-3, C-5).

-

Aromatic C-H: ~106-108 ppm (C-2, C-6) and ~105 ppm (C-4).

-

Alkoxy Carbons: ~64 ppm (OCH₂), ~55 ppm (OCH₃), ~52 ppm (Ester CH₃), ~14 ppm (Ethyl CH₃).

Protocol 2: GC-MS Analysis (Electron Ionization)

Objective: Confirmation of molecular mass and structural fingerprinting via fragmentation.[6]

Rationale: Benzoate esters undergo characteristic

Experimental Parameters

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).

-

Inlet: Split 20:1, 250°C.

-

Source: EI, 70 eV, 230°C.

Fragmentation Pathway Analysis

The fragmentation follows two primary pathways:

-

Ester Cleavage: Loss of the methoxy group from the ester (

). -

Ether Cleavage: Loss of the ethyl group or ethylene from the ethoxy substituent.

Figure 2: Proposed EI-MS fragmentation pathway for methyl 3-ethoxy-5-methoxybenzoate.

Diagnostic Ions:

-

m/z 210: Molecular Ion (

). -

m/z 179: Base peak (typically), corresponding to

. -

m/z 151: Loss of CO from the acylium ion.

-

m/z 137: Potential loss of ketene or further alkyl losses.

Protocol 3: HPLC Purity Assessment

Objective: Quantify purity and detect hydrolysis products (Acid form) or transesterification byproducts.

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic

) and 280 nm.

Acceptance Criteria:

-

Purity:

by area normalization. -

Impurity Limits: No single impurity

. Common impurities include 3-ethoxy-5-methoxybenzoic acid (elutes earlier due to polarity) or methyl 3,5-dimethoxybenzoate (elutes close, requires high resolution).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 592192 (Isomer Reference). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for Benzoate NMR shifts).

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Ester Derivatives. Retrieved from [Link]

Sources

- 1. CAS#:192512-44-0 | methyl 3-chloro-4-ethoxy-5-methoxybenzoate | Chemsrc [chemsrc.com]

- 2. Benzoic acid, 3-ethoxy-5-nitro- (6CI) | CAS#:103440-97-7 | Chemsrc [chemsrc.com]

- 3. Methyl 3-ethoxy-4-methoxybenzoate | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

derivatization of methyl 3-ethoxy-5-methoxybenzoate for further reactions

An In-Depth Guide to the Derivatization of Methyl 3-Ethoxy-5-Methoxybenzoate for Synthetic Advancement

Introduction: The Strategic Value of Methyl 3-Ethoxy-5-Methoxybenzoate

Methyl 3-ethoxy-5-methoxybenzoate is a disubstituted aromatic ester that serves as a valuable and versatile starting material in medicinal chemistry and organic synthesis. Its structure, featuring an electron-rich aromatic ring with two distinct alkoxy substituents and a reactive ester functional group, presents multiple avenues for chemical modification. The methoxy and ethoxy groups are common motifs in pharmacologically active molecules, often improving physicochemical properties and target binding affinity.[1] Derivatization of this core scaffold allows for the systematic exploration of chemical space, a critical process in the hit-to-lead and lead optimization phases of drug discovery.[2]

This technical guide provides detailed protocols and scientific rationale for three fundamental derivatization pathways of methyl 3-ethoxy-5-methoxybenzoate:

-

Saponification: Conversion of the methyl ester to a carboxylic acid, a key precursor for amide bond formation and other functionalities.

-

Reduction: Transformation of the ester into a primary alcohol, opening pathways for ether synthesis, oxidation, or introduction of leaving groups.

-

Electrophilic Aromatic Substitution: Functionalization of the aromatic ring, exemplified by nitration, to introduce new substituents that can modulate the electronic and steric properties of the molecule.

Each section is designed to provide researchers with not only a step-by-step protocol but also the underlying principles that govern the reaction, ensuring both practical success and a deeper understanding of the chemical transformations.

Saponification: Accessing the Carboxylic Acid Core

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-ethoxy-5-methoxybenzoic acid, is arguably the most critical first step for many synthetic routes. The resulting carboxylic acid is a versatile intermediate for creating amides, esters, and acid halides, significantly expanding the range of accessible derivatives.

Mechanistic Insight & Rationale

While acid-catalyzed hydrolysis is possible, base-mediated hydrolysis, or saponification, is generally preferred in a laboratory setting for several compelling reasons. The reaction with a base like sodium hydroxide (NaOH) is effectively irreversible.[3] This is because the final step of the mechanism involves the deprotonation of the newly formed carboxylic acid by an alkoxide (in this case, methoxide) or another equivalent of hydroxide.[4] This acid-base reaction forms a stable carboxylate salt, which is unreactive towards the alcohol byproduct, thus driving the reaction to completion.[4] In contrast, acid-catalyzed hydrolysis is a reversible equilibrium, requiring a large excess of water to achieve high conversion.[3]

The workup for saponification is also more straightforward. The product, as a salt, can be easily separated from neutral organic impurities and the alcohol byproduct. Subsequent acidification precipitates the pure carboxylic acid.[3][4]

Caption: Workflow for the saponification of methyl 3-ethoxy-5-methoxybenzoate.

Detailed Protocol: Saponification

Materials:

-

Methyl 3-ethoxy-5-methoxybenzoate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Standard glassware for workup and filtration

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve methyl 3-ethoxy-5-methoxybenzoate (e.g., 10.0 g, 47.6 mmol) in 100 mL of ethanol.

-

Base Addition: Prepare a solution of sodium hydroxide (e.g., 4.0 g, 100 mmol, ~2.1 equiv) in 25 mL of deionized water. Add this aqueous NaOH solution to the stirred ethanolic solution of the ester at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically around 80-90°C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Cooling & Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Place the flask containing the remaining aqueous solution in an ice-water bath. Slowly and carefully add concentrated HCl dropwise while stirring until the pH of the solution reaches 2-3 (verify with pH paper). A white precipitate of the carboxylic acid will form.[5]

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Drying: Dry the product under vacuum to a constant weight. The resulting 3-ethoxy-5-methoxybenzoic acid should be a white solid.[6]

| Parameter | Value |

| Starting Material | Methyl 3-ethoxy-5-methoxybenzoate |

| Key Reagents | NaOH, HCl |

| Solvent | Ethanol / Water |

| Temperature | Reflux (~85°C) |

| Reaction Time | 2-3 hours |

| Expected Yield | >95% |

Reduction: Synthesis of the Benzyl Alcohol Derivative

Reducing the ester functionality to a primary alcohol, (3-ethoxy-5-methoxyphenyl)methanol, provides a different set of synthetic handles. The resulting benzyl alcohol can undergo oxidation to the corresponding aldehyde, conversion to a benzyl halide for nucleophilic substitution, or etherification.

Mechanistic Insight & Rationale

The reduction of esters requires a powerful reducing agent, as they are less reactive than ketones or aldehydes. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently under standard conditions.[7] Therefore, lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice.[7][8]

The mechanism involves the delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Unlike in saponification where an alkoxide is eliminated to reform a C=O bond, here the intermediate is stable until workup. A second equivalent of hydride then reduces the intermediate aldehyde formed after the initial reduction and loss of methoxide, leading to the primary alcohol after an acidic workup.[7]

Critical Safety Note: Lithium aluminum hydride reacts violently with water and other protic solvents to release flammable hydrogen gas.[8] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Caption: Workflow for the LiAlH₄ reduction of methyl 3-ethoxy-5-methoxybenzoate.

Detailed Protocol: LiAlH₄ Reduction

Materials:

-

Methyl 3-ethoxy-5-methoxybenzoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water, 15% (w/v) aqueous NaOH solution

-

Dry, nitrogen-flushed round-bottom flask, dropping funnel, magnetic stirrer

-

Standard glassware for workup and extraction

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

-

LAH Suspension: Suspend LiAlH₄ (e.g., 1.0 g, 26.4 mmol, ~1.2 equiv) in 50 mL of anhydrous THF in the flask and cool the suspension to 0°C using an ice-water bath.

-

Substrate Addition: Dissolve methyl 3-ethoxy-5-methoxybenzoate (e.g., 4.6 g, 21.9 mmol) in 30 mL of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0°C.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Workup (Fieser Method): Cool the reaction mixture back to 0°C. Quench the excess LiAlH₄ by carefully and sequentially adding the following dropwise:

-

Isolation: Stir the resulting mixture for 15 minutes, then filter it through a pad of Celite or filter paper. Wash the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude oil or solid can be further purified by flash column chromatography on silica gel if necessary.

| Parameter | Value |

| Starting Material | Methyl 3-ethoxy-5-methoxybenzoate |

| Key Reagents | LiAlH₄ |

| Solvent | Anhydrous THF |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-3 hours |

| Expected Yield | 85-95% |

Electrophilic Aromatic Substitution: Nitration of the Benzene Ring

Introducing substituents directly onto the aromatic ring via electrophilic aromatic substitution (EAS) is a powerful strategy for modulating a molecule's properties. Nitration is a classic EAS reaction that installs a nitro (-NO₂) group, which can subsequently be reduced to an amine, providing a key vector for further diversification.

Mechanistic Insight & Rationale

The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This is generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid, which acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule.[10][11][12]

The regioselectivity of the substitution is dictated by the existing groups on the ring.[13] Both the ethoxy (-OEt) and methoxy (-OMe) groups are strongly activating, electron-donating groups.[14] They direct incoming electrophiles to the ortho and para positions relative to themselves.[13] In this case:

-

The -OEt group at C3 directs to C2, C4, and C6.

-

The -OMe group at C5 directs to C4, C6, and C2.

The directing effects of both groups strongly reinforce substitution at the C2, C4, and C6 positions.[12] The C4 and C6 positions are electronically equivalent and are generally favored over the C2 position due to reduced steric hindrance from the adjacent C1-ester and C3-ethoxy groups. Therefore, the major products are expected to be methyl 3-ethoxy-5-methoxy-4-nitrobenzoate and methyl 3-ethoxy-5-methoxy-2-nitrobenzoate, with potential for the dinitro-substituted product under harsher conditions. The strongest activating group "wins" in directing substitution, but since ethoxy and methoxy groups have very similar activating strengths, a mixture of products is likely.[15]

Caption: Workflow for the nitration of methyl 3-ethoxy-5-methoxybenzoate.

Detailed Protocol: Nitration

Materials:

-

Methyl 3-ethoxy-5-methoxybenzoate

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Crushed ice and deionized water

-

Methanol (for recrystallization)

-

Conical flask, magnetic stirrer, dropping pipette

Procedure:

-

Dissolution: In a 100 mL conical flask, place methyl 3-ethoxy-5-methoxybenzoate (e.g., 4.2 g, 20 mmol). Cool the flask in an ice-water bath.

-

Acid Addition: Slowly and with continuous swirling, add 8 mL of cold, concentrated sulfuric acid. Ensure the ester dissolves completely. Keep the mixture cold.

-

Nitrating Mixture: In a separate test tube, carefully prepare the nitrating mixture by adding 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. The temperature of the reaction mixture must be maintained between 5-15°C to prevent over-nitration and side reactions.[16]

-